molecular formula C21H24N4O B2660699 N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2415517-30-3

N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide

Cat. No. B2660699
CAS RN: 2415517-30-3
M. Wt: 348.45
InChI Key: ZEARLOUQSVIVEV-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as MPAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPAA belongs to the class of azetidine carboxamide compounds and has been studied for its potential application in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood, but it has been proposed that the compound may exert its therapeutic effects by modulating various signaling pathways in cells. N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer properties. In animal models of Alzheimer's disease and Parkinson's disease, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in lab experiments is its potential therapeutic properties in various diseases. N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have anti-cancer and neuroprotective effects, which may be useful in developing new therapies for these diseases. However, one limitation of using N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in lab experiments is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in humans.

Future Directions

There are several future directions for research on N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One direction is to further investigate the mechanism of action of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide and its potential therapeutic targets in various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in animal models and humans to determine its safety and efficacy. Additionally, future research could focus on developing new derivatives of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide with improved therapeutic properties and reduced toxicity.

Synthesis Methods

The synthesis of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction between 3-methylphenylamine and 2-propan-2-ylbenzimidazole-1-carboxylic acid, followed by the addition of azetidine-1-carboxylic acid to form the final product. The synthesis of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been reported in several scientific publications, and the compound has been synthesized using different methods.

Scientific Research Applications

N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-(3-methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-14(2)20-23-18-9-4-5-10-19(18)25(20)17-12-24(13-17)21(26)22-16-8-6-7-15(3)11-16/h4-11,14,17H,12-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARLOUQSVIVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide

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